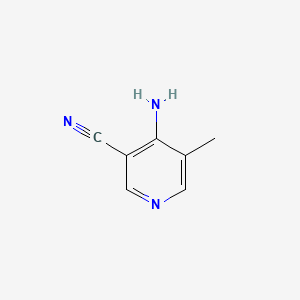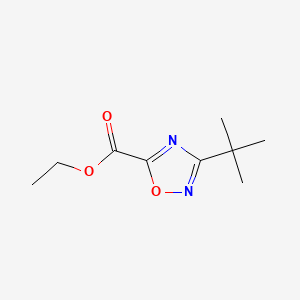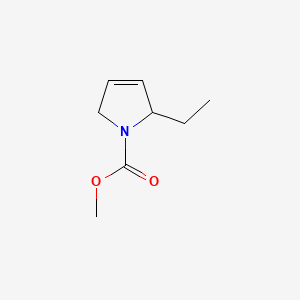
Methyl 2-ethyl-2,5-dihydro-1H-pyrrole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-ethyl-2,5-dihydro-1H-pyrrole-1-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered rings containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-ethyl-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves the reaction of ethyl pyruvate with aniline in the presence of a catalyst. One reported method uses Fe3O4 nanoparticles as a catalyst under solvent-free conditions . The reaction proceeds via a two-component condensation reaction, resulting in the formation of the desired pyrrole derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using solvent-free conditions and recyclable catalysts, are often employed to enhance the efficiency and sustainability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethyl-2,5-dihydro-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, which can reduce double bonds or other functional groups.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce fully saturated pyrrole derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
Methyl 2-ethyl-2,5-dihydro-1H-pyrrole-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 2-ethyl-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, its derivatives may inhibit enzymes or receptors involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydro-1H-pyrrole-2-carboxylates: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
1-Methyl-1H-pyrrole derivatives: These compounds have a methyl group attached to the nitrogen atom, which can influence their reactivity and applications.
Uniqueness
Methyl 2-ethyl-2,5-dihydro-1H-pyrrole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
methyl 2-ethyl-2,5-dihydropyrrole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-3-7-5-4-6-9(7)8(10)11-2/h4-5,7H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNBOOULOAWNKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C=CCN1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

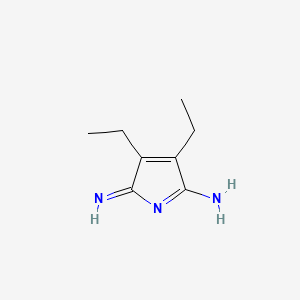
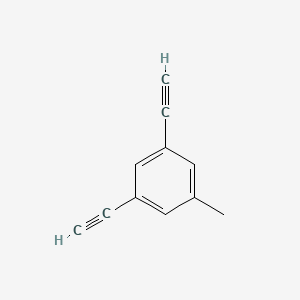
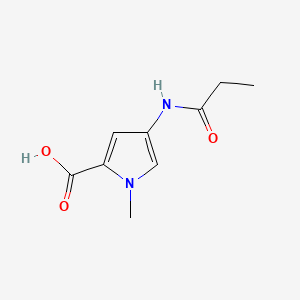
![2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-amine](/img/structure/B574144.png)
